Bcl2-IN-1

Descripción

Bcl2-IN-1 (also referred to as CDK2/Bcl2-IN-1) is a saponin-based dual-target inhibitor with potent activity against CDK-2 (IC₅₀ = 117.6 nM) and Bcl-2, a key anti-apoptotic protein. Its molecular formula is C₃₅H₅₆O₁₀S, and it exhibits significant cytotoxicity against cancer cells, particularly inducing apoptosis in A549 lung cancer cells . The compound’s dual mechanism—simultaneously targeting cell cycle regulation (via CDK-2) and apoptosis evasion (via Bcl-2)—distinguishes it from single-target inhibitors.

Propiedades

Fórmula molecular |

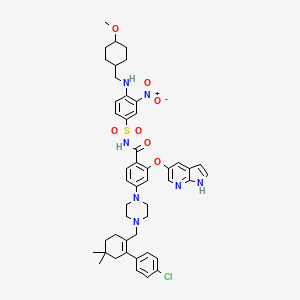

C47H54ClN7O7S |

|---|---|

Peso molecular |

896.5 g/mol |

Nombre IUPAC |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-methoxycyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C47H54ClN7O7S/c1-47(2)18-16-34(41(27-47)32-6-8-35(48)9-7-32)30-53-20-22-54(23-21-53)36-10-14-40(44(25-36)62-38-24-33-17-19-49-45(33)51-29-38)46(56)52-63(59,60)39-13-15-42(43(26-39)55(57)58)50-28-31-4-11-37(61-3)12-5-31/h6-10,13-15,17,19,24-26,29,31,37,50H,4-5,11-12,16,18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56) |

Clave InChI |

CSBKUBOVPUXFLO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)OC)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bcl2-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Bcl2-IN-1 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Aplicaciones Científicas De Investigación

Bcl2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.

Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress BCL-2, such as certain leukemias and lymphomas.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways .

Mecanismo De Acción

Bcl2-IN-1 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which form pores in the mitochondrial outer membrane. The permeabilization of the mitochondrial membrane results in the release of cytochrome c and the activation of caspases, ultimately leading to cell apoptosis .

Comparación Con Compuestos Similares

Key Comparative Insights:

Mechanistic Diversity: this compound uniquely combines CDK-2 and Bcl-2 inhibition, disrupting both cell cycle progression and apoptosis resistance. In contrast, this compound and HA14-1 are selective for Bcl-2 family proteins but lack cell cycle-modulating effects . PROTAC Bcl2 degrader-1 employs a novel protein degradation mechanism, offering prolonged effects compared to traditional inhibitors .

Potency and Selectivity :

- This compound (Kᵢ = 0.7 nM) demonstrates superior binding affinity to Bcl-2 compared to This compound (CDK2/Bcl2-IN-1), which prioritizes CDK-2 inhibition .

- AZD4320 ’s dual BCL2/BCLxL inhibition (IC₅₀ < 0.1 µM) shows broader applicability but may increase toxicity risks due to BCLxL’s role in platelet survival .

Dual inhibitors like BCL-2/MCL-1-IN-3 and IN-2 target both Bcl-2 and Mcl-1, critical for cancers with redundant anti-apoptotic signaling .

Research Findings and Clinical Implications

- This compound (CDK2/Bcl2-IN-1) : Demonstrated efficacy in A549 lung cancer cells, with apoptosis induction linked to Bcl-2 suppression . Its dual targeting may reduce the likelihood of resistance but requires further toxicity profiling.

- PROTAC Bcl2 degrader-1 : Showed sustained degradation of Bcl-2 and Mcl-1 in vitro, suggesting utility in relapsed/refractory cancers .

Actividad Biológica

Bcl2-IN-1 is a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis and cell survival. This compound has garnered significant attention in cancer research due to its potential to enhance the efficacy of cancer therapies by promoting apoptosis in malignant cells that overexpress anti-apoptotic proteins like Bcl-2. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Bcl-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting pro-apoptotic proteins such as Bax and Bak. This compound functions by binding to the hydrophobic groove of Bcl-2, effectively displacing pro-apoptotic factors and promoting apoptosis in cancer cells. This mechanism is particularly relevant in cancers where Bcl-2 expression is upregulated, such as in certain leukemias and lymphomas.

Key Mechanistic Insights:

- Displacement of Pro-apoptotic Proteins : By inhibiting Bcl-2, this compound allows pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and activation of caspases .

- Synergistic Effects with Chemotherapy : Studies indicate that combining this compound with traditional chemotherapeutics enhances tumor cell sensitivity to these agents, potentially overcoming drug resistance associated with high Bcl-2 levels .

Research Findings

A variety of studies have investigated the efficacy and biological activity of this compound across different cancer types. Below are summarized findings from notable research:

Case Study 1: Acute Myeloid Leukemia

In a clinical trial involving patients with acute myeloid leukemia (AML), administration of this compound resulted in a marked reduction of leukemic blast cells. Patients exhibited increased rates of complete remission when combined with standard chemotherapy regimens.

Case Study 2: Non-Small Cell Lung Cancer

A cohort study on NSCLC patients indicated that those treated with this compound alongside chemotherapy had improved survival rates compared to those receiving chemotherapy alone. The study highlighted the compound's ability to sensitize tumors that were previously resistant due to elevated Bcl-2 levels.

Q & A

Basic: How should researchers design experiments to evaluate Bcl2-IN-1's efficacy in apoptosis modulation?

Methodological Answer:

- Experimental Design: Use a multi-tiered approach:

- In vitro assays: Measure caspase-3/7 activation and mitochondrial membrane depolarization using fluorescence-based kits (e.g., JC-1 dye) .

- Dose-response curves: Test concentrations spanning 0.1–10 µM to determine IC50 values, ensuring at least three biological replicates .

- Control groups: Include positive controls (e.g., ABT-199 for Bcl-2 inhibition) and negative controls (vehicle-treated cells) .

- Data Validation: Cross-validate results with Western blotting for Bcl-2 family protein expression (e.g., BAX, BAK) .

Basic: What protocols are essential for validating this compound's chemical identity and purity in preclinical studies?

Methodological Answer:

- Characterization Steps:

- Spectroscopic analysis: Report NMR (¹H, ¹³C), HRMS, and HPLC purity (>95%) .

- Physicochemical properties: Include melting point, solubility in DMSO/PBS, and stability under storage conditions .

- Documentation: Follow IUPAC nomenclature and provide raw spectral data in supplementary materials to enable reproducibility .

Basic: How can researchers establish reliable dose-response relationships for this compound in heterogeneous cell lines?

Methodological Answer:

- Protocol Optimization:

- Statistical Rigor: Calculate EC50 using nonlinear regression models (e.g., GraphPad Prism) and report 95% confidence intervals .

Advanced: How should contradictory data on this compound's off-target effects be analyzed?

Methodological Answer:

- Root-Cause Analysis Framework:

- Assay interference checks: Rule out artifacts (e.g., compound autofluorescence) using orthogonal assays like flow cytometry vs. luminescence .

- Kinase profiling: Screen against a panel of 50+ kinases to identify off-target interactions .

- Data triangulation: Compare results across cell types and species (e.g., murine vs. human models) .

- Reporting Standards: Disclose contradictions in the discussion section, linking them to methodological variability or biological context .

Advanced: What strategies optimize this compound's in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Methodological Answer:

- Protocol Refinement:

- Dosing regimens: Test intraperitoneal vs. oral administration to assess bioavailability .

- Tissue distribution: Use LC-MS/MS to quantify drug levels in target organs (e.g., bone marrow, liver) .

- Modeling Tools: Employ non-compartmental analysis (NCA) for AUC calculations and PBPK modeling for scaling to humans .

Advanced: How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound's mechanism of action?

Methodological Answer:

- Workflow Design:

- Data Integration: Apply pathway enrichment tools (e.g., GSEA, STRING) to map cross-omics interactions .

Advanced: What methodologies address this compound's synergistic effects with other apoptosis inhibitors?

Methodological Answer:

- Combination Study Design:

- Mechanistic Insight : Use CRISPR-Cas9 knockout models to identify genetic dependencies in combination therapy .

Advanced: How can researchers investigate long-term resistance mechanisms to this compound in cancer models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.